molecular formula C23H23N3OS B4955650 3-[(4-butoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile

3-[(4-butoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B4955650
M. Wt: 389.5 g/mol
InChI Key: OQUAEWPSRLFYCC-XDJHFCHBSA-N
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Description

3-[(4-butoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and biotechnology. This compound belongs to the family of acrylonitrile derivatives and has a complex molecular structure that makes it a valuable tool for researchers.

Mechanism of Action

The exact mechanism of action of 3-[(4-butoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. However, it is believed that this compound exerts its effects by interfering with various cellular processes, including DNA replication and protein synthesis. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-butoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile can have significant biochemical and physiological effects on cells and tissues. For example, this compound has been found to inhibit the growth and proliferation of cancer cells, while having minimal effects on healthy cells. Additionally, this compound has been shown to modulate the activity of certain enzymes and signaling pathways, which can have downstream effects on cellular function.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3-[(4-butoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its potency and selectivity. This compound has been found to exhibit potent activity against cancer cells, while having minimal effects on healthy cells. Additionally, this compound has a complex molecular structure, which makes it a valuable tool for researchers in various fields. However, one limitation of using this compound is its complex synthesis process, which can be time-consuming and require specialized equipment.

Future Directions

There are several potential future directions for research involving 3-[(4-butoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile. One area of interest is in the development of new anticancer therapies based on this compound. Additionally, this compound has potential applications in the development of new materials with enhanced properties, such as increased durability and strength. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 3-[(4-butoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile involves a multi-step process that requires the use of specialized equipment and reagents. One of the most common methods of synthesizing this compound is through the reaction of 4-butoxyaniline and 4-methyl-2-thiazolyl isothiocyanate in the presence of a base such as triethylamine. The reaction mixture is then subjected to further purification steps to obtain the final product.

Scientific Research Applications

The unique molecular structure of 3-[(4-butoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile makes it a valuable tool for researchers in various fields. One of the most significant applications of this compound is in medicinal chemistry, where it has been found to exhibit potent activity against certain types of cancer cells. Additionally, this compound has been used in the development of new materials with enhanced properties, such as increased durability and strength.

properties

IUPAC Name

(E)-3-(4-butoxyanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3OS/c1-3-4-13-27-21-11-9-20(10-12-21)25-15-19(14-24)23-26-22(16-28-23)18-7-5-17(2)6-8-18/h5-12,15-16,25H,3-4,13H2,1-2H3/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUAEWPSRLFYCC-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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